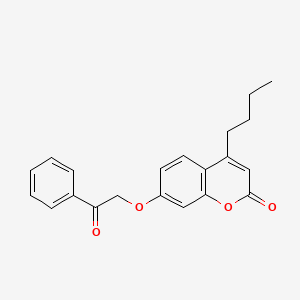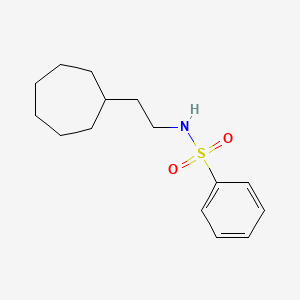![molecular formula C16H24N2O3S B4771184 N-cyclopropyl-2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4771184.png)
N-cyclopropyl-2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]butanamide
Overview
Description
N-cyclopropyl-2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]butanamide, also known as CP-945,598, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds that regulate several physiological processes, including pain sensation, inflammation, and mood.
Mechanism of Action
N-cyclopropyl-2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]butanamide works by inhibiting the activity of FAAH, which is responsible for breaking down endocannabinoids. By inhibiting FAAH, N-cyclopropyl-2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]butanamide increases the levels of endocannabinoids in the brain, which can lead to a reduction in pain sensation, inflammation, and anxiety. N-cyclopropyl-2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]butanamide has also been shown to have potential neuroprotective effects, which may be attributed to its ability to increase the levels of endocannabinoids.
Biochemical and Physiological Effects
N-cyclopropyl-2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]butanamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of endocannabinoids in the brain, which can lead to a reduction in pain sensation, inflammation, and anxiety. N-cyclopropyl-2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]butanamide has also been shown to have potential neuroprotective effects, which may be attributed to its ability to increase the levels of endocannabinoids.
Advantages and Limitations for Lab Experiments
N-cyclopropyl-2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]butanamide has several advantages for lab experiments. It is a potent and selective FAAH inhibitor, which makes it an ideal tool for studying the role of endocannabinoids in physiological processes. N-cyclopropyl-2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]butanamide has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies.
One limitation of N-cyclopropyl-2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]butanamide is that it is a synthetic compound, which may limit its translational potential. Additionally, its long-term safety and efficacy have not been fully established.
Future Directions
N-cyclopropyl-2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]butanamide has several potential future directions. One direction is to explore its potential applications in the treatment of neurological disorders, including epilepsy, Parkinson's disease, and multiple sclerosis. Another direction is to optimize its pharmacokinetic properties to improve its translational potential. Additionally, further studies are needed to establish its long-term safety and efficacy.
Scientific Research Applications
N-cyclopropyl-2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]butanamide has been extensively studied for its potential therapeutic applications. It has been shown to increase the levels of endocannabinoids in the brain, which can lead to a reduction in pain sensation, inflammation, and anxiety. N-cyclopropyl-2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]butanamide has also been shown to have potential applications in the treatment of several neurological disorders, including epilepsy, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
N-cyclopropyl-2-(3,4-dimethyl-N-methylsulfonylanilino)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-5-15(16(19)17-13-7-8-13)18(22(4,20)21)14-9-6-11(2)12(3)10-14/h6,9-10,13,15H,5,7-8H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRIFDKNSLXCDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CC1)N(C2=CC(=C(C=C2)C)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-oxo-4-[4-(2-phenylethyl)-1-piperazinyl]butanoic acid](/img/structure/B4771103.png)
![1-[2-(2-methoxyphenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4771110.png)
![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B4771118.png)
![N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4771133.png)

![2-{[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4771143.png)

![N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]benzamide](/img/structure/B4771152.png)
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(2-methylcyclohexyl)acetamide](/img/structure/B4771156.png)
![N-4-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4771176.png)
![3-amino-N-(2-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B4771186.png)
![N-butyl-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B4771194.png)

![3-ethyl-5-{4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4771208.png)